molecular formula C28H22O6 B1249228 (2S,3S)-trans-delta-viniferin

(2S,3S)-trans-delta-viniferin

Cat. No. B1249228
M. Wt: 454.5 g/mol
InChI Key: LILPTCHQLRKZNG-LPGNHZEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-trans-delta-viniferin is a stilbenoid that is the (2S,3S)-trans-stereoisomer of delta-viniferin, obtained by cyclodimerisation of trans-resveratrol. It is a member of 1-benzofurans, a polyphenol and a stilbenoid. It derives from a trans-resveratrol. It is an enantiomer of a (2R,3R)-trans-delta-viniferin.

Scientific Research Applications

Phytoalexin Production in Grapevine

(2S,3S)-trans-Delta-viniferin is a major phytoalexin produced by grapevine leaves under stress, such as infection by Plasmopara viticola or UV-C irradiation. This compound is derived from resveratrol, contributing significantly to the plant's defense mechanism against pathogens (Pezet et al., 2003).

Biotransformation and Chemical Structure

The biotransformation of trans-resveratrol and (-)-epsilon-viniferin using horseradish peroxidase results in the production of trans-delta-viniferin. This process also leads to the creation of novel resveratrol trimers, showcasing the compound's potential for diverse chemical structure formation (Wilkens et al., 2010).

Presence in Brazilian Wines

(2S,3S)-trans-Delta-viniferin, along with other stilbenes, has been detected in Brazilian wines. Its presence in different varieties of red wines highlights the compound's relevance in oenology and its potential health implications for wine consumers (Vitrac et al., 2005).

Enzymatic Bioconversion for Nutraceuticals

The enzymatic bioconversion of trans-resveratrol to delta-viniferin using grapevine callus suspension cultures demonstrates a promising method for producing this compound for use in cosmetics and nutraceuticals. This bioconversion process offers a low-cost and efficient production method (Park et al., 2022).

Potential Pharmacological Applications

(2S,3S)-trans-Delta-viniferin exhibits various biological activities, such as anti-inflammatory, anti-cancer, and antioxidant properties. Its role as a resveratrol derivative makes it a subject of interest for diverse pharmacological applications, including potential therapies for neurodegenerative diseases and cardiovascular health (Fuloria et al., 2022).

properties

Product Name

(2S,3S)-trans-delta-viniferin

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m0/s1

InChI Key

LILPTCHQLRKZNG-LPGNHZEISA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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